molecular formula C15H18N2O2 B6167047 tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 149354-03-0

tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6167047
CAS No.: 149354-03-0
M. Wt: 258.3
InChI Key:
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Description

Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a chemical compound belonging to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a carboxylate ester group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with isoquinoline or its derivatives as the starting material.

  • Functional Group Modifications:

  • Esterification: The carboxylate ester group is introduced by reacting the corresponding carboxylic acid with tert-butanol under acidic conditions.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches, with each batch undergoing rigorous quality control to ensure consistency and purity.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles (e.g., amines, alcohols)

  • Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Amines, alcohols

  • Substitution Products: Amides, ethers

  • Hydrolysis Products: Carboxylic acids

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Biology: It serves as a building block for the development of bioactive compounds, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Tert-butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Uniqueness: The presence of the cyano group at the 7-position distinguishes tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

This compound in various scientific and industrial fields. Its versatility and unique chemical structure make it a valuable compound for research and development.

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Properties

CAS No.

149354-03-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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